1-(Cyclopropylmethyl)-4-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine
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Description
1-(Cyclopropylmethyl)-4-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a useful research compound. Its molecular formula is C16H21N5O and its molecular weight is 299.37 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-(Cyclopropylmethyl)-4-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C16H20N4O2, with a molecular weight of approximately 300.36 g/mol. The structure features a triazolo-pyridine core that contributes to its interaction with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits multiple biological activities:
- Neuromodulatory Effects : It has been identified as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), which are critical in synaptic transmission and plasticity. This modulation can enhance glutamate signaling, potentially offering therapeutic benefits in conditions like schizophrenia and anxiety disorders .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. In vitro tests have shown moderate activity against various bacterial strains, indicating potential for development as an antimicrobial agent .
- Antipsychotic Potential : The compound's ability to modulate NMDA receptor activity suggests a role in treating psychotic disorders. Specific derivatives have shown efficacy in reversing amphetamine-induced hyperlocomotion in animal models, a common test for antipsychotic activity .
Case Study 1: Modulation of mGluRs
A study focused on the pharmacological profile of related compounds demonstrated that positive allosteric modulation of mGluR5 could significantly enhance receptor responses in both in vitro and in vivo models. This suggests that similar mechanisms may be at play for our compound, potentially leading to improved cognitive function and reduced psychotic symptoms in clinical settings .
Case Study 2: Antimicrobial Testing
In a systematic evaluation of various synthesized compounds similar to this compound, researchers found that while the parent compound showed limited direct antimicrobial activity, modifications to its structure enhanced potency against specific bacterial strains. This highlights the importance of structure-activity relationships (SAR) in developing effective antimicrobial agents .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of the compound remains to be fully elucidated; however, initial data suggest favorable absorption and distribution characteristics. Toxicological assessments indicate a low incidence of adverse effects at therapeutic doses in animal models. Further studies are necessary to confirm these findings and explore long-term safety profiles.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-4-(pyridin-3-ylmethoxymethyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-2-13(8-17-6-1)10-22-11-14-16-15(5-7-18-14)21(20-19-16)9-12-3-4-12/h1-2,6,8,12,14,18H,3-5,7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDQVOKEYCGKND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C(NCC3)COCC4=CN=CC=C4)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.